Doxacurium

Description

Propriétés

Key on ui mechanism of action |

Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing). This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine. |

|---|---|

Numéro CAS |

106791-39-3 |

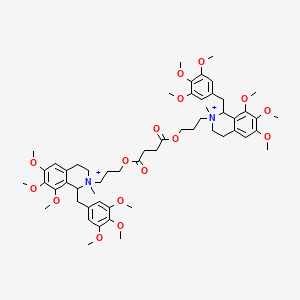

Formule moléculaire |

C56H78N2O16+2 |

Poids moléculaire |

1035.2 g/mol |

Nom IUPAC |

bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate |

InChI |

InChI=1S/C56H78N2O16/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6/h29-34,39-40H,15-28H2,1-14H3/q+2 |

Clé InChI |

GBLRQXKSCRCLBZ-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |

SMILES canonique |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |

Autres numéros CAS |

106819-53-8 |

Description physique |

Solid |

Solubilité |

9.02e-05 g/L |

Synonymes |

2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |

Origine du produit |

United States |

Chemical Structure and Stereochemical Characterization of Doxacurium

Molecular Architecture and Core Skeletal Framework

Doxacurium possesses a symmetrical molecular structure. wikipedia.orgwikidoc.org This symmetry arises from its central succinic acid diester linkage connecting two identical tetrahydroisoquinolinium moieties. wikipedia.orgwikidoc.org

Bisbenzyltetrahydroisoquinolinium Scaffold

This compound is classified as a bisbenzyltetrahydroisoquinolinium agent. wikipedia.orgwikidoc.org This designation refers to the presence of two tetrahydroisoquinoline rings, each substituted with a benzyl (B1604629) group and a methyl group on the nitrogen atom, resulting in a quaternary ammonium (B1175870) center. wikipedia.orgfda.gov While sometimes erroneously referred to as "benzylisoquinolines," clinically used agents in this class, including this compound, are in fact tetrahydroisoquinoline derivatives, indicating a partial saturation of the isoquinoline (B145761) ring. wikipedia.org Each tetrahydroisoquinolinium head in this compound features six methoxy (B1213986) groups. oup.com

Symmetrical Diester Linkage

A prominent feature of this compound's structure is the symmetrical diester linkage derived from succinic acid. wikipedia.orgwikidoc.org This succinate (B1194679) chain connects the two tetrahydroisoquinolinium units. oup.com The diester connection involves ester bonds formed between the carboxyl groups of succinic acid and hydroxyl groups on propyl linkers extending from the tetrahydroisoquinolinium rings. wikipedia.orgfda.gov

Stereoisomerism and Isomeric Composition

This compound exists as a mixture of stereoisomers. fda.govwikidoc.orgebi.ac.ukebi.ac.ukncats.io The stereochemistry at the chiral centers within the tetrahydroisoquinolinium rings contributes to the different isomeric forms.

Trans-Trans Stereoisomers

All stereoisomers of this compound present in the pharmaceutical preparation have a trans configuration at the 1 and 2 positions of the tetrahydroisoquinolinium rings. fda.govebi.ac.ukebi.ac.ukncats.iohres.ca This trans-trans configuration is a defining characteristic of the clinically used drug. fda.govwikidoc.orgncats.io

Meso and Enantiomeric Pair Configurations

This compound chloride, the marketed form, is a mixture of three trans-trans stereoisomers. fda.govwikidoc.orgebi.ac.ukncats.io These include a meso compound and a pair of enantiomers. fda.govwikidoc.orgebi.ac.ukebi.ac.ukncats.io The meso isomer has (1R, 2S, 1'S, 2'R) configuration, while the enantiomeric pair consists of the (1R, 2S, 1'R, 2'S) and (1S, 2R, 1'S, 2'R) configurations. fda.govebi.ac.ukebi.ac.ukncats.iohres.ca

Structural Features Influencing Pharmacological Properties

The structural features of this compound, particularly the bisbenzyltetrahydroisoquinolinium scaffold, the diester linkage, and the presence of methoxy groups, influence its pharmacological properties. The molecule's ability to competitively bind to cholinergic receptors on the motor end-plate is a function of its structure. drugbank.comwikipedia.orgfda.gov The long and flexible connecting chain between the two quaternary nitrogen centers is thought to allow the molecule to conform to an optimal interonium distance for receptor binding. oup.com The presence of multiple methoxy groups on the benzyltetrahydroisoquinolinium heads is associated with increased potency in this class of neuromuscular blocking agents. oup.com this compound is approximately 2.5 to 3 times more potent than pancuronium (B99182) and 10 to 12 times more potent than metocurine. nih.govdrugbank.comfda.govhres.ca

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Scaffold | Bisbenzyltetrahydroisoquinolinium |

| Linkage | Symmetrical Diester derived from Succinic Acid |

| Stereochemistry at C1 and C2 (Ring) | Trans configuration in all clinically relevant isomers |

| Isomeric Composition (this compound Chloride) | Mixture of three trans-trans stereoisomers: one meso form [(1R, 2S, 1'S, 2'R)] and one enantiomeric pair [(1R, 2S, 1'R, 2'S) and (1S, 2R, 1'S, 2'R)] fda.govebi.ac.ukebi.ac.ukncats.iohres.ca |

| Methoxy Group Substitution | Six methoxy groups on each tetrahydroisoquinolinium head |

Table 2: Potency Comparison of this compound

| Compound | Relative Potency (vs. This compound) |

| Pancuronium | Approximately 2.5 to 3 times less potent nih.govdrugbank.comfda.govhres.ca |

| Metocurine | Approximately 10 to 12 times less potent nih.govdrugbank.comfda.govhres.ca |

This compound is a long-acting, nondepolarizing skeletal muscle relaxant belonging to the bis-benzyltetrahydroisoquinolinium class of compounds. nih.gov Its chemical structure is symmetrical, derived from succinic acid. wikipedia.org

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Doxacurium

Synthetic Pathways and Methodologies for Doxacurium and Analogues

The synthesis of neuromuscular blocking agents with an isoquinoline (B145761) structure, including this compound chloride, typically involves synthetic routes that yield mixtures of different geometrical and optical isomers. google.com this compound itself was first synthesized in 1980. wikipedia.org

Chemical Synthesis Innovations

Innovations in the chemical synthesis of these compounds often involve strategies to control stereochemistry and purify complex mixtures of isomers. For instance, processes for purifying neuromuscular blocking agents with an isoquinoline structure, such as atracurium (B1203153) besylate, this compound chloride, mivacurium (B34715) chloride, and gantacurium (B1249894) chloride, have been developed using chromatographic purification techniques. google.com These methods often utilize silica (B1680970) modified by treatment with a tertiary amine or a corresponding quaternary ammonium (B1175870) compound to separate the desired isomers. google.com

Approaches to Stereoselective Synthesis

The synthesis of compounds like this compound, which possess multiple chiral centers, presents challenges in achieving stereoselectivity. This compound has three, all trans stereoisomers. oup.com In related bis-tetrahydroisoquinolinium compounds, approaches to stereoselective synthesis have been explored, including enantioselective transfer hydrogenation of imines and stereoselective crystallization. researchgate.net For example, enantioselective synthesis of 1-substituted tetrahydroisoquinolines, key building blocks for this class of drugs, has been achieved using chiral catalysts. researchgate.netnih.gov While specific details on the stereoselective synthesis of this compound's individual isomers are not extensively detailed in the provided results, the general approaches in synthesizing related tetrahydroisoquinolinium derivatives highlight the importance of controlling stereochemistry in this class of compounds.

Early Structure-Activity Relationship (SAR) Investigations

Early SAR studies played a crucial role in the design and development of this compound and its related analogues. wikipedia.org

Influence of Benzylisoquinolinium and Tetrahydroisoquinoline Moieties

Early SAR studies confirmed that the bulky nature of the "benzylisoquinolinium" entity contributed to a non-depolarizing mechanism of action. wikipedia.org A key finding was that the partial saturation of the benzylisoquinoline ring to the tetrahydroisoquinoline ring led to a further increase in the potency of the molecules without negatively impacting other pharmacological properties. wikipedia.org This discovery was instrumental in the adoption of tetrahydroisoquinolinium structures as standard building blocks in the synthesis of these neuromuscular blocking agents. wikipedia.org

Exploration of Substituent Effects on Potency

The number of methoxy (B1213986) groups on the benzylisoquinolinium heads of tetrahydroisoquinoline derivatives influences their potency. Atracurium, mivacurium, and this compound have 4, 5, and 6 methoxy groups on each head, respectively, and their potency increases in that order. oup.com this compound has twelve methoxy groups in total (six on each tetrahydroisoquinolinium moiety), contributing to its higher potency compared to mivacurium (ten methoxy groups) and atracurium (eight methoxy groups). wikipedia.orgwikipedia.org Increased methoxy groups have been associated with increased potency and reduced side effects in benzylisoquinolinium neuromuscular blocking agents. litfl.com

Molecular and Cellular Pharmacology of Doxacurium Action

Receptor Selectivity and Off-Target Binding Profiles

Receptor selectivity is an important aspect of a drug's pharmacological profile, as it relates to potential interactions with receptors other than the primary target.

Studies have investigated the potential for neuromuscular blocking agents to interact with muscarinic acetylcholine (B1216132) receptors, particularly M2 receptors in the heart (mediating bradycardia) and M3 receptors in the lungs (mediating bronchoconstriction). nih.govdrugbank.com Research conducted in guinea pig lung and heart tissues indicated that doxacurium was not an antagonist of either M2 or M3 muscarinic receptors. nih.gov Another study using Chinese hamster ovary cell lines expressing M2 or M3 receptors found that while this compound displaced a muscarinic receptor antagonist, its potency for both M2 and M3 receptors was significantly lower compared to agents like pancuronium (B99182) and gallamine. drugbank.com These findings suggest that this compound has minimal or no clinically significant antagonist activity at M2 and M3 muscarinic receptors.

Interaction with Muscarinic Acetylcholine Receptors (M2, M3)

Electrophysiological Studies of Neuromuscular Transmission Blockade

Electrophysiological studies are crucial in understanding the effects of neuromuscular blocking agents like this compound on the intricate process of neuromuscular transmission. These studies often involve monitoring muscle responses to nerve stimulation to quantify the degree of neuromuscular blockade.

In Vitro Models of Neuromuscular Junction Function

In vitro models, such as isolated nerve-muscle preparations, provide a controlled environment to study the direct effects of this compound on neuromuscular junction function. These preparations allow for precise control over drug concentration and exposure time, enabling detailed analysis of the blockade mechanism at a cellular level. Neuromuscular transmission occurs across the synaptic gap between a motor neuron axon terminal and a muscle fiber at the motor end-plate. researchgate.net Acetylcholine released from the axon terminal binds to acetylcholine receptors on the post-synaptic membrane, leading to depolarization and muscle contraction. researchgate.net this compound, as a competitive antagonist, interferes with this process by binding to these receptors. drugbank.comfda.govhmdb.ca Studies utilizing isolated rat phrenic nerve-hemidiaphragm preparations have been used to investigate the effects of neuromuscular blocking drugs. researchgate.net

Dose-Response Characterization in Isolated Tissue Preparations

Dose-response studies in isolated tissue preparations are fundamental to characterizing the potency and efficacy of neuromuscular blocking agents. These studies typically involve exposing the tissue to increasing concentrations of the drug and measuring the resulting reduction in muscle twitch response to nerve stimulation. The effective dose 95% (ED95), the dose required to produce 95% suppression of the muscle twitch response, is a key parameter determined in these studies. fda.govcambridge.org

Research has evaluated the dose-response relationships of this compound chloride under various anesthetic conditions. In one study using cumulative dose-response methodology in patients receiving different anesthetic regimens, the median ED95 values for this compound varied depending on the anesthetic used. For patients receiving 70% nitrous oxide and fentanyl, the median ED95 was 24 micrograms/kg. nih.gov In contrast, for patients receiving 50% nitrous oxide with enflurane, isoflurane, or halothane (B1672932), the median ED95 values were 14 micrograms/kg, 16 micrograms/kg, and 19 micrograms/kg, respectively. nih.gov

The ED95 of this compound for children aged 2 to 12 years receiving halothane anesthesia is approximately 0.03 mg/kg. Children generally require higher doses on a mg/kg basis compared to adults to achieve comparable levels of block, and the onset time and duration of block are typically shorter in children. fda.gov

The following table summarizes the median ED95 values of this compound chloride under different anesthetic conditions as determined in a dose-response study:

| Anesthetic Regimen | Median ED95 (µg/kg) |

| 70% Nitrous Oxide and Fentanyl | 24 |

| 50% Nitrous Oxide and Enflurane | 14 |

| 50% Nitrous Oxide and Isoflurane | 16 |

| 50% Nitrous Oxide and Halothane | 19 |

These dose-response characteristics highlight the influence of concomitant anesthetic agents on the potency of this compound.

Preclinical Pharmacokinetic and Biotransformation Investigations of Doxacurium

Absorption and Distribution Studies in Animal Models

Studies in various preclinical species have been conducted to characterize how doxacurium is absorbed and distributed throughout the body following administration.

Tissue Distribution Profiles in Preclinical Species

While specific detailed tissue distribution profiles of this compound in a wide range of preclinical species were not extensively detailed in the provided search results, information regarding its elimination pathways in animals like rats, cats, and dogs suggests that the parent drug is largely recovered in urine and bile. hres.cafda.gov This indicates that following administration, this compound is distributed to organs involved in excretion. Studies on related neuromuscular blocking agents like cisatracurium (B1209417) in cats and dogs have investigated plasma elimination and distribution, providing some context for the types of preclinical distribution studies performed for this class of compounds. hres.ca Methodologies for examining tissue penetration and distribution of drugs in animals using techniques like computed tomography have also been explored, highlighting the approaches used in preclinical distribution studies. utsouthwestern.edu

Volume of Distribution Dynamics in Animal Systems

The volume of distribution (Vd) is a pharmacokinetic parameter that reflects how a drug is distributed between plasma and the rest of the body. While the provided search results primarily detail human Vd values for this compound in various patient populations (healthy adults, kidney transplant, liver transplant), they also reference in vivo studies in animals like the cat and dog that provide pharmacokinetic data, including Vdss (Volume of Distribution at Steady State). hres.cafda.gov

Data from one source indicates the following Vdss values in L/kg for different species:

| Species | Vdss (L/kg) |

| Cat | 0.12 hres.ca |

| Dog | 0.12 hres.ca |

| Human (Healthy Adult) | 0.22 (0.11-0.43) drugs.com |

| Human (Kidney Transplant) | 0.27 (0.17-0.55) drugs.com |

| Human (Liver Transplant) | 0.29 (0.17-0.35) drugs.com |

Note: The human data is included for comparative context, although the focus is on preclinical animal studies.

These values suggest that this compound has a relatively small volume of distribution in these species, indicating that it is largely confined to the extracellular fluid space. derangedphysiology.com

Metabolic Stability and Biotransformation Pathways

Investigating the metabolic fate of a drug is crucial to understand how it is processed by the body and whether active or toxic metabolites are formed.

Resistance to Cholinesterase Hydrolysis

A key finding from preclinical and clinical studies is that this compound is resistant to hydrolysis by plasma cholinesterase (also known as pseudocholinesterase or butyrylcholinesterase). oup.comopenanesthesia.orgdntb.gov.ua This resistance is considered an exception among some ester-containing neuromuscular blocking agents, highlighting that the structural requirements for hydrolysis by plasma cholinesterases are not fully understood. oup.com This metabolic stability contributes to its longer duration of action compared to drugs that are rapidly metabolized by these enzymes. derangedphysiology.com

Excretion Mechanisms and Routes in Animal Models

Preclinical data from various animal species indicate that this compound is primarily eliminated unchanged, with the major excretion pathways being renal and biliary routes. hres.cafda.gov This aligns with observations in humans, suggesting a conserved elimination mechanism across species. hres.cafda.gov

Renal Clearance Pathways

Renal excretion plays a significant role in the elimination of this compound in animal models. Studies in rats, cats, and dogs have shown that a substantial portion of an administered dose is recovered as the parent drug in urine. hres.cafda.gov This suggests that the kidneys are a primary route for clearing this compound from the systemic circulation. While specific quantitative data on the percentage of renal clearance in various animal models were not consistently available across all sources, the qualitative findings consistently highlight the importance of this pathway. hres.cafda.gov

Mass Balance Studies in Preclinical Species

Summary of Excretion Pathways in Preclinical Models

| Animal Model | Primary Excretion Pathways | Fate of Administered Dose |

| Rat | Renal, Biliary | Recovered as parent drug in urine and bile hres.cafda.gov |

| Cat | Renal, Biliary | Recovered as parent drug in urine and bile hres.cafda.gov |

| Dog | Renal, Biliary | Recovered as parent drug in urine and bile hres.cafda.govnih.gov |

This table summarizes the observed excretion pathways in the preclinical species mentioned in the search results. The data consistently point towards renal and biliary excretion as the main routes for eliminating unchanged this compound in these animal models. hres.cafda.govnih.gov

Advanced Analytical Methodologies for Doxacurium Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are fundamental for the separation, identification, and quantification of doxacurium in various sample types.

High-Performance Liquid Chromatography (HPLC) Development

HPLC with UV detection has been a key method for determining this compound concentrations in biological fluids such as plasma, urine, and bile. A rapid and sensitive HPLC procedure was developed for the analysis of this compound in the plasma and urine of dogs and humans, as well as in the bile of dogs. nih.gov. This method utilized a 15 cm reversed-phase column (C1) and a mobile phase consisting of 0.05 M monobasic potassium phosphate-acetonitrile (30:70, v/v). nih.gov. Detection was performed at 210 nm, achieving a lower limit of quantitation of 10 ng/ml. nih.gov. The method demonstrated inter-assay accuracy of 90-92% for the analysis of the drug from biological fluids. nih.gov. This HPLC assay has been applied in studies investigating the pharmacokinetics of this compound after intravenous administration in dogs and humans. nih.gov. Another study measuring plasma and urinary concentrations of this compound also employed a specific HPLC assay. stopbang.ca. This method involved chromatographic separation on a 5 µm Spherisorb C1 column (125 mm) with a mobile phase of a 30:69:1 v/v mixture of 0.05 M monobasic ammonium (B1175870) phosphate (B84403) (pH 3), acetonitrile (B52724), and methanol (B129727). stopbang.ca. This compound was detected at 210 nm. stopbang.ca. The method was reported to be accurate (mean, 98.3%; coefficient of variation, 4.8%) and sensitive, with a lower limit of quantification of 4 ng/ml. stopbang.ca.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS is a powerful technique for the analysis of quaternary ammonium compounds like this compound, offering high sensitivity and selectivity, particularly for trace analysis in complex biological matrices. oup.com. A procedure relying on a simple solid-phase extraction followed by qualitative analysis with LC-MS/MS has been developed for the analysis of this compound in biological fluids such as heart blood, cerebrospinal fluid, and bile. oup.com. This method utilized an LC mobile phase of 40% acetonitrile/60% water/0.025% methanesulfonic acid at a flow rate of 0.3 mL/min and an analytical column of Lichrosphere 60 RP-Select B (15 cm x 5 µm x 2.1 mm). oup.com. Electrospray ionization (ESI) in positive ion mode was used for ionization. oup.com. The method showed acceptable linearity for this compound between 25 and 100 ng/mL, with blood calibrators quantitating within 15% of their target value and an r² value of 0.99. oup.com. The limit of detection (LOD) for parent this compound in whole blood was determined to be at least 10 ng/mL. oup.com. LC-MS/MS has been shown to be a useful technique for the analysis of this drug class. oup.com.

Sample Preparation and Extraction Protocols

Effective sample preparation and extraction protocols are essential to isolate this compound from biological matrices, remove interfering substances, and ensure accurate and reliable downstream analysis by chromatographic techniques.

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a common sample preparation technique used across various industries, including pharmaceuticals, for selectively extracting target compounds from liquid samples. knf.com. SPE involves the adsorption of the analyte onto a solid phase while other components are washed away, followed by elution of the analyte in an appropriate liquid. uib.no. For this compound analysis, SPE has been successfully employed. Samples for HPLC analysis of this compound in plasma, urine, and bile were prepared using solid-phase extraction cartridges containing a methyl (C1) bonded phase. nih.gov. In another method for analyzing this compound and its breakdown products in biological fluids, a simple solid-phase extraction procedure was used. oup.com. This procedure involved preconditioning SPE cartridges with methanol followed by a mixture of acetonitrile and deionized water. oup.com. The supernatant from protein precipitated samples was then applied to the cartridges. oup.com. A rapid extraction method initially developed for mivacurium (B34715) has been applied to the extraction of this compound and its breakdown products, demonstrating its suitability for postmortem specimens like blood, bile, and cerebrospinal fluid. oup.com.

Matrix Effects in Bioanalytical Method Validation (preclinical samples)

Matrix effect is a critical parameter in bioanalytical method validation, referring to the alteration of the analyte response due to interfering components in the sample matrix. europa.eunih.gov. These interfering components can be endogenous substances like phospholipids, proteins, and salts, or exogenously introduced substances such as anticoagulants and co-medications. nih.gov. The impact of matrix effect can manifest as signal enhancement or suppression during LC-MS/MS analysis. nih.gov. During method validation, matrix effect should be evaluated by analyzing quality control (QC) samples prepared in matrix from different sources or lots. europa.eunih.gov. According to guidelines, the accuracy for each individual matrix source should be within ±15% of the nominal concentration, and the precision should not exceed 15% CV. europa.eu. For preclinical samples, it is important to investigate the effect of environmental, matrix, and procedural effects throughout the entire process, from sample collection to analysis. austinpublishinggroup.com. Variability of the matrix effect due to the physiological nature of the sample should also be considered. austinpublishinggroup.com. In LC-MS/MS procedures, appropriate steps should be taken to ensure that the method is free from matrix effects. austinpublishinggroup.com. While specific detailed research findings on matrix effects for this compound in preclinical samples were not extensively detailed in the search results, the general principles of bioanalytical method validation and the assessment of matrix effects are highly relevant to this compound research in preclinical settings.

Detection and Characterization of this compound Metabolites and Degradants

The detection and characterization of metabolites and degradants are important aspects of understanding the fate of this compound. Although this compound has been reported in some literature as being stable and not metabolized by the body, studies have indicated the presence of breakdown products. oup.com. During the development of an analytical method for this compound in biological fluids, two breakdown products were detected in acidic aqueous solutions of the drug after storage, which were not present in freshly prepared standards. oup.com. These same breakdown products were subsequently identified in postmortem biological samples. oup.com. Proposed structures for these breakdown products have been presented, based on the structures for the breakdown products of mivacurium, another quaternary ammonium compound. oup.com. Performing MS-MS analyses allows for the sensitivity needed to identify this compound and its breakdown products in postmortem biological samples. oup.com. While the method was not developed for quantitative analysis of these breakdown products due to the lack of known reference standards, their presence in both laboratory standards and biological samples highlights the importance of their detection and characterization in this compound research. oup.com.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques play a fundamental role in confirming the chemical structure of organic molecules, including complex pharmaceutical compounds like this compound. While specific detailed spectroscopic data for this compound's initial structural elucidation were not found in the immediate search results, the principles of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are universally applied for this purpose jchps.comresearchgate.net.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within a molecule by analyzing the magnetic properties of atomic nuclei jchps.com. For a molecule with the complexity of this compound (C₅₆H₇₈N₂O₁₆²⁺) nih.gov, proton (¹H) and carbon-13 (¹³C) NMR would be essential for assigning signals to specific atoms and confirming the connectivity and arrangement of the various structural moieties, including the tetrahydroisoquinoline rings, methoxy (B1213986) groups, and the butanedioate linker rxlist.comnih.gov. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would further aid in correlating signals and establishing the complete structure.

IR spectroscopy is valuable for identifying the presence of specific functional groups based on their characteristic vibrational frequencies jchps.com. For this compound, IR spectroscopy would help confirm the presence of ester carbonyl groups (C=O), aromatic rings, and C-O stretches from the methoxy and ester linkages.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is critical for confirming its molecular formula and gaining insights into its structural subunits jchps.com. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly suitable for analyzing polar and labile molecules like this compound, which exists as a quaternary ammonium salt nih.govoup.com. The mass-to-charge ratio (m/z) of the intact molecule and its fragments can be measured, providing strong evidence for the proposed structure.

Historically, a combination of these spectroscopic methods, alongside elemental analysis and potentially X-ray crystallography for solid forms, would have been employed to definitively determine and confirm the complex stereochemistry and connectivity of this compound, which exists as a mixture of trans, trans stereoisomers, including a meso form rxlist.com.

Chromatographic-Mass Spectrometric Identification of Breakdown Products

The analysis and identification of breakdown products of pharmaceutical compounds are critical for understanding their stability and degradation pathways ajpaonline.com. For this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has proven to be a valuable technique for the qualitative analysis of the drug and its degradation products, particularly in complex biological matrices oup.comresearchgate.netnih.gov.

A method involving solid-phase extraction followed by LC-MS/MS has been developed and applied for the identification of this compound and its breakdown products in biological fluids oup.comresearchgate.netnih.gov. During the development of this analytical procedure, two breakdown products of this compound were detected oup.comresearchgate.net. These products were observed to appear over time in acidic aqueous solutions of this compound, indicating degradation oup.com. The same breakdown products were subsequently identified in postmortem biological samples oup.comresearchgate.net.

LC-MS/MS allows for the separation of this compound from its breakdown products based on their chromatographic properties (e.g., retention time on a stationary phase) and subsequent detection and identification based on their mass-to-charge ratio and fragmentation patterns oup.comresearchgate.netshimadzu.com. By monitoring specific precursor ions and their characteristic product ions (Multiple Reaction Monitoring - MRM), high sensitivity and selectivity can be achieved shimadzu.comnih.govaurigeneservices.com.

Proposed structures for the two detected breakdown products have been put forth, drawing parallels to the known breakdown products of other related quaternary ammonium compounds like mivacurium oup.com. The mass spectral parameters, such as the precursor ion monitored (e.g., m/z 517 for this compound, representing a pseudomolecular ion) and relative collision energy, are optimized for the detection and characterization of the parent drug and its degradation products oup.com.

The identification of these breakdown products using LC-MS/MS is crucial for understanding the chemical stability of this compound and for forensic or toxicological investigations where the presence of the drug or its metabolites/degradants needs to be confirmed oup.comresearchgate.netnih.gov.

The following table summarizes the information regarding the identification of this compound and its breakdown products by LC-MS/MS as described in the literature:

| Analyte | Analytical Technique | Sample Matrix | Key Finding | Reference |

| This compound | LC-MS/MS | Biological fluids | Identified | oup.comresearchgate.netnih.gov |

| Breakdown Product 1 | LC-MS/MS | Acidic aqueous solution, Biological fluids | Detected, structure proposed | oup.comresearchgate.netnih.gov |

| Breakdown Product 2 | LC-MS/MS | Acidic aqueous solution, Biological fluids | Detected, structure proposed | oup.comresearchgate.netnih.gov |

Note: Structures for the breakdown products were proposed based on mass spectral data and comparison to related compounds oup.com. Specific m/z values for the breakdown products were mentioned in the context of MS-MS analysis segments oup.com.

Future Research Trajectories and Theoretical Considerations in Doxacurium Studies

Novel Analogues and Derivatives for Enhanced Receptor Selectivity

Research into neuromuscular blocking agents (NMBAs) often involves the design and synthesis of novel analogues and derivatives to improve their pharmacological properties, including receptor selectivity. The structure-activity relationship (SAR) of benzylisoquinolinium compounds like doxacurium is a key focus in this area. oup.comscribd.com this compound itself is a bis-quaternary benzylisoquinolinium diester. nih.gov Its structure includes two benzylisoquinolinium heads connected by a succinate (B1194679) chain. oup.com The presence and arrangement of functional groups, such as methoxy (B1213986) groups on the benzylisoquinolinium heads, influence potency. oup.com For instance, the potency of benzylisoquinolinium NMBAs increases with the number of methoxy groups on their heads. oup.com

Future research trajectories involve modifying the core structure of this compound and similar compounds to achieve greater specificity for the desired nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, potentially reducing interactions with other receptor subtypes or off-target sites that could lead to undesirable effects. cambridge.org This includes exploring alterations to the benzylisoquinolinium moieties and the connecting linker.

Computational Drug Design for Next-Generation Agents

Computational drug design plays an increasingly significant role in the development of next-generation NMBAs. nih.govmdpi.com In silico methods, such as docking calculations and molecular dynamics (MD) simulations, are employed to predict and analyze the interactions between potential drug candidates and their target receptors. nih.govnih.govyoutube.comresearchgate.net These computational approaches can help researchers understand the structural, energetic, dynamic, and kinetic properties of drug-receptor complexes. nih.gov

While much of the recent computational work in NMBAs has focused on the interaction of cyclodextrins like sugammadex (B611050) with steroidal relaxants such as rocuronium (B1662866) and vecuronium, the principles and methodologies are applicable to the design of novel benzylisoquinolinium compounds. nih.govnih.govyoutube.comresearchgate.netresearchgate.net By simulating the binding of theoretical this compound analogues to nAChRs, researchers can gain insights into how structural modifications affect binding affinity and selectivity, guiding the synthesis of promising candidates. nih.govnih.govyoutube.comresearchgate.net Computational studies can provide detailed information about optimal structures and potentially predict binding constants, aiding in the rational design process. nih.gov

Exploration of Alternative Onium Head Structures

The onium head structures, typically quaternary ammonium (B1175870) groups, are essential for the activity of NMBAs as they interact with the anionic sub-sites of the nAChR. oup.comscribd.comwikipedia.org this compound possesses two such quaternary ammonium centers. wikipedia.org The nature and spatial arrangement of these charged centers, along with the connecting linker, dictate how the molecule interacts with the receptor. oup.comscribd.com

Research continues to explore alternative onium head structures beyond the standard trimethyl or dimethyl piperazinium groups found in many NMBAs. oup.com Modifications to the size, shape, and chemical environment of these charged centers could potentially influence receptor binding kinetics, affinity, and selectivity. For instance, the rigidity or flexibility of the molecule, influenced by the onium heads and the linker, plays a role in determining whether a compound acts as a nondepolarizing or depolarizing blocker. oup.com Exploring novel onium head designs aims to optimize the interaction with the nAChR binding site for improved efficacy and reduced off-target effects.

In Vitro Modeling of Neuromuscular Junction Dynamics

Advanced in vitro models of the neuromuscular junction (NMJ) are becoming increasingly valuable tools for studying NMJ biology, disease mechanisms, and the effects of pharmacological agents like this compound. mdpi.comtandfonline.comfrontiersin.orgacs.orgacs.orgnih.gov These models offer a controlled environment to investigate the complex interactions between motor neurons, skeletal muscle fibers, and Schwann cells that constitute the NMJ. mdpi.comfrontiersin.orgacs.orgjove.com

Traditional two-dimensional (2D) cell cultures have provided fundamental insights into NMJ function, but they often lack the structural and environmental complexity of the native tissue. mdpi.comfrontiersin.orgacs.orgacs.orgmdpi.com The development of more sophisticated in vitro systems aims to better recapitulate the human NMJ structure and function. tandfonline.comacs.org

Advanced Cell Culture Systems for Mechanistic Studies

Advanced cell culture systems, particularly those utilizing human induced pluripotent stem cells (hiPSCs), allow for the generation of human motor neurons and skeletal muscle cells, enabling the creation of more physiologically relevant NMJ models. mdpi.comtandfonline.comfrontiersin.orgjove.comresearchgate.netnih.gov These systems can be used to study the molecular mechanisms of NMJ formation, function, and dysfunction. mdpi.com

Three-dimensional (3D) culture systems and neuromuscular organoids (NMOs) represent a significant advancement over 2D models, providing a more complex microenvironment that supports long-term culture and facilitates better interaction between cell types, including the integration of Schwann cells which are crucial for NMJ formation and maturation. mdpi.comfrontiersin.orgresearchgate.net These models are valuable for mechanistic studies, allowing researchers to investigate how NMBAs like this compound interact with the various components of the NMJ at a cellular and molecular level. tandfonline.comacs.org

Microfluidic and Organ-on-a-Chip Technologies

Microfluidic devices and organ-on-a-chip technologies offer further refinement in in vitro NMJ modeling. mdpi.comacs.orgacs.orgmdpi.comresearchgate.netnih.govnih.govfrontiersin.orgufluidix.com These platforms allow for the spatial compartmentalization of different cell types, such as motor neurons and muscle cells, and provide increased control over the cellular microenvironment through continuous perfusion. acs.orgmdpi.comnih.govnih.govufluidix.com

NMJ-on-a-chip systems can incorporate 3D cell cultures and are compatible with various read-outs, including morphological and functional assessments. researchgate.netnih.govnih.govufluidix.com They enable researchers to precisely stimulate motor neurons and record muscle activity, providing quantitative functional measurements of NMJ transmission. tandfonline.comresearchgate.netufluidix.com These technologies are particularly promising for studying the effects of drugs on NMJ function and for screening novel compounds, potentially reducing the reliance on animal models in the future. tandfonline.comacs.orgmdpi.com They can also be used to create patient-specific NMJ models derived from iPSCs, allowing for the investigation of individual variability in response to NMBAs or in disease pathology affecting the NMJ. tandfonline.comfrontiersin.orgacs.orgresearchgate.netnih.govfrontiersin.org

Comparative Pharmacological Insights Across Species

Comparative pharmacological studies across different species provide valuable insights into the similarities and differences in NMJ structure, function, and responsiveness to NMBAs like this compound. While this compound's effects have been studied in various animal models during its development, further comparative research can help elucidate species-specific variations in receptor subtypes, metabolic pathways, and clearance mechanisms that influence drug pharmacokinetics and pharmacodynamics. fda.govhres.cascribd.comnih.gov

Interspecies Variability in Receptor Affinities and Responses

Interspecies variability in the response to neuromuscular blocking agents like this compound is a significant area for future research. Differences in receptor subtype expression, density, and binding characteristics across species can lead to variations in potency and duration of action. While this compound is known to bind competitively to cholinergic receptors on the motor end-plate, the specific affinities for different nicotinic acetylcholine receptor (nAChR) subtypes (e.g., muscle-type, neuronal) can vary between species. drugbank.comncats.io Research exploring these differential binding affinities using in vitro techniques with receptor preparations from various species could provide valuable insights into observed pharmacological differences. For instance, studies comparing the ED95 (the dose required to produce 95% suppression of muscle twitch response) in different animal models and correlating these with in vitro receptor binding data could help elucidate the role of receptor affinity in determining potency across species. fda.govhres.ca Furthermore, variations in acetylcholinesterase activity, the enzyme responsible for degrading the endogenous ligand acetylcholine, could also contribute to interspecies differences in the duration of this compound-induced block, as anticholinesterase agents can antagonize this compound's action. drugbank.comfda.govncats.iohres.ca Future studies could investigate the correlation between species-specific acetylcholinesterase kinetics and the pharmacodynamic profile of this compound.

Comparative Metabolic Pathways in Animal Models

Investigating the comparative metabolic pathways of this compound in various animal models is essential for understanding its disposition and potential for metabolite formation, although current data suggest minimal metabolism. In vivo data from humans indicate that this compound is largely not metabolized, with the primary elimination pathway being excretion of the unchanged drug in urine and bile. nih.govdrugbank.comfda.govhres.ca Studies in rats, cats, and dogs have also indicated that the majority of an administered dose is recovered as the parent drug in urine and bile, consistent with findings in humans. fda.govhres.ca However, the relative proportions of urinary versus biliary excretion can vary between these species. For example, in cats and dogs, approximately three-fourths of the administered dose is recovered in urine and one-fourth in bile, whereas in rats, approximately one-third is recovered in urine and two-thirds in bile. hres.ca Future research could utilize more sensitive analytical techniques to explore the potential for minor metabolic pathways or the formation of transient intermediates in different animal models. Understanding these species-specific differences in excretion patterns, even in the absence of significant metabolism, is important for preclinical evaluations and for extrapolating findings from animal studies to humans. fda.govhres.ca

Interactive Table 1: Comparative Excretion Pathways of this compound in Select Species

| Species | Approximate Urinary Excretion (% of dose) | Approximate Biliary Excretion (% of dose) |

| Human | 24-38% (over 6-12 hours) | Significant (overall extent unknown) |

| Cat | ~75% | ~25% |

| Dog | ~75% | ~25% |

| Rat | ~33% | ~67% |

Integration of Omics Technologies in this compound Research

The application of omics technologies, such as proteomics and metabolomics, holds significant potential for providing a deeper understanding of this compound's interactions at the molecular level.

Proteomics of Receptor Interactions

Proteomic approaches can be employed to gain a more comprehensive understanding of this compound's interactions with its target receptors and potentially other proteins. This compound primarily targets nicotinic cholinergic receptors at the neuromuscular junction. drugbank.comncats.io Proteomic studies could involve isolating receptor complexes from relevant tissues (e.g., muscle end-plates) and using mass spectrometry to identify the specific receptor subunits this compound interacts with, potentially revealing differential binding to various nAChR subunit combinations. Furthermore, proteomics could help identify other proteins that might be indirectly affected by this compound binding or play a role in modulating the neuromuscular response. While this compound is known to bind competitively with acetylcholine, exploring potential interactions with other proteins in the synaptic cleft or within the muscle fiber could uncover novel aspects of its mechanism of action or off-target effects at a molecular level.

Metabolomics of Degradation Pathways

Metabolomics, the study of small molecule metabolites within biological systems, could be a valuable tool for confirming the limited metabolism of this compound and exploring potential, albeit minor, degradation pathways or interactions with endogenous metabolic processes. uni-konstanz.deresearchgate.net Given that this compound is largely excreted unchanged, metabolomics could be used to analyze biological samples (e.g., urine, bile) from animal models or in vitro systems exposed to this compound to definitively confirm the absence of significant metabolites. fda.govhres.ca In the event of identifying any minor degradation products, metabolomics could help characterize their structures and potential origins. Additionally, metabolomics could be applied to investigate how this compound exposure might perturb endogenous metabolic pathways, even without being significantly metabolized itself. This could involve looking for changes in the concentrations of neurotransmitters, energy metabolites, or other small molecules in the neuromuscular junction environment following this compound administration. uni-konstanz.de

Mathematical and Computational Modeling of Receptor-Ligand Interactions

Mathematical and computational modeling are powerful tools for simulating and predicting the behavior of this compound in biological systems, particularly concerning its interaction with receptors.

Kinetic-Pharmacodynamic Modeling (non-clinical focus)

Kinetic-pharmacodynamic (PK-PD) modeling is a computational approach used to describe the relationship between drug concentration over time and the resulting pharmacological effect. nih.govtaylorandfrancis.comresearchgate.netnih.gov In a non-clinical context, PK-PD modeling of this compound can provide a quantitative framework for understanding its receptor binding kinetics and the resulting neuromuscular block. These models typically involve a pharmacokinetic component describing the absorption, distribution, metabolism (or lack thereof), and excretion of the drug, linked to a pharmacodynamic component that relates the drug concentration at the site of action (e.g., the neuromuscular junction) to the observed effect (e.g., muscle twitch suppression). nih.govresearchgate.netnih.gov For this compound, given its competitive antagonism of acetylcholine receptors, PK-PD models can incorporate parameters describing the binding affinity (e.g., EC50 or IC50), the rate of equilibration between plasma and the effect site (Ke0), and the relationship between receptor occupancy and the magnitude of neuromuscular block. nih.govresearchgate.netnih.gov Non-clinical PK-PD modeling in animal models can help predict the time course of neuromuscular block, evaluate the impact of physiological variables on the drug's effect, and optimize dosing strategies for research studies. nih.gov Studies have utilized PK-PD modeling to investigate parameters like the equilibration rate constant (Ke0) between plasma and the effect compartment for this compound, demonstrating that these parameters can be reliably derived. nih.govresearchgate.net Further non-clinical modeling efforts could explore the impact of factors like temperature or disease states in animal models on this compound's PK-PD profile, contributing to a more complete theoretical understanding of its behavior.

Interactive Table 2: Example PK-PD Parameter (Ke0) for this compound

| Study Type | Model Type | Ke0 (min⁻¹) | Notes |

| Non-clinical PK-PD | Effect Compartment | 0.053 ± 0.006 | Bolus administration |

| Non-clinical PK-PD | Effect Compartment | 0.056 ± 0.009 | 10-min infusion |

| Non-clinical PK-PD | Rtot Model | 0.148 ± 0.016 | Bolus administration, includes receptor concentration |

| Non-clinical PK-PD | Rtot Model | 0.150 ± 0.024 | 10-min infusion, includes receptor concentration |

Note: Data are representative of findings from PK-PD modeling studies and highlight the equilibration rate constant (Ke0) under different conditions and modeling approaches. nih.govresearchgate.net

Simulation of Drug-Receptor Residence Times

Understanding the dynamic interaction between a drug molecule and its target receptor, particularly the duration for which the drug remains bound (residence time), is a critical aspect of modern pharmacology and drug design. For neuromuscular blocking agents like this compound, which exert their effect by antagonizing nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, the receptor residence time significantly influences the drug's pharmacokinetic-pharmacodynamic profile, including its onset and duration of action drugbank.comoup.comsquarespace.com. While traditional pharmacological parameters like binding affinity (related to the equilibrium dissociation constant, Kd) are important, the kinetics of binding and unbinding, encapsulated by the residence time, offer a more complete picture of the drug-receptor interaction in a dynamic biological system.

Simulating the drug-receptor residence time for this compound involves employing advanced computational techniques, primarily molecular dynamics (MD) simulations ugent.befrontiersin.org. These simulations provide an atomistic-level view of the drug-receptor complex within a simulated physiological environment, including the lipid membrane and surrounding solvent ugent.beirbbarcelona.org. By simulating the trajectories of the drug molecule and the receptor over time, researchers can gain insights into the binding pathways, the stability of the bound complex, and the unbinding events frontiersin.orgchemrxiv.org.

Theoretical considerations in simulating this compound-nAChR residence times include the complex structure of the nAChR, a pentameric ligand-gated ion channel with distinct binding sites mdpi.commdpi.com. This compound, as a non-depolarizing neuromuscular blocking agent, competitively binds to the orthosteric sites typically occupied by acetylcholine drugbank.commdpi.comrxlist.com. These sites are located at the interfaces of the α subunits with adjacent subunits (e.g., α/δ and α/ε in adult muscle nAChRs) mdpi.com. Simulations must accurately represent the receptor's conformational dynamics and the flexibility of the this compound molecule itself, which is a symmetrical bisbenzylisoquinolinium compound wikipedia.orgoup.com.

Challenges in accurately simulating residence times include the relatively long timescales of unbinding events compared to the practical limits of standard MD simulations chemrxiv.org. To overcome this, enhanced sampling techniques such as accelerated molecular dynamics, metadynamics, or steered molecular dynamics are often employed to accelerate the exploration of the unbinding pathway and estimate the unbinding rate constant (koff), from which the residence time (τ = 1/koff) can be calculated frontiersin.orgchemrxiv.org.

Future research trajectories in this area could involve more extensive and longer-duration MD simulations of this compound interacting with various nAChR subtypes to understand any potential subtype selectivity in binding kinetics. Furthermore, integrating simulation data with experimental kinetic data (e.g., from patch clamp electrophysiology or surface plasmon resonance) can refine simulation parameters and validate the computational models. The influence of the lipid membrane environment on this compound's binding and unbinding kinetics is another area ripe for further computational investigation ugent.be.

While specific detailed research findings and extensive data tables solely focused on the simulated receptor residence time of this compound were not prominently available in the consulted literature, the theoretical framework and methodologies for such simulations are well-established and applicable to this compound. Studies on related neuromuscular blocking agents and general drug-receptor interactions using simulation techniques highlight the potential for gaining deeper mechanistic insights into this compound's pharmacological profile through future computational studies mdpi.comnih.govresearchgate.netresearchgate.net.

The application of simulation techniques to study this compound's receptor residence time holds promise for:

Predicting Duration of Action: A longer residence time is generally associated with a longer duration of pharmacological effect.

Understanding Receptor Subtype Selectivity: Simulations can help elucidate if this compound exhibits different binding kinetics at various nAChR subtypes, which could have implications for its clinical profile.

Rational Design of New Neuromuscular Blocking Agents: Insights gained from simulations can inform the design of novel compounds with desired kinetic properties, such as faster onset or offset.

While specific simulated residence time values for this compound were not found, the table below illustrates the type of data that would be generated in simulation studies of drug-receptor residence times for neuromuscular blocking agents, using hypothetical values for illustrative purposes based on general concepts from the literature.

| Compound (Hypothetical) | Receptor Subtype (Hypothetical) | Simulated Unbinding Rate (koff, s⁻¹) | Simulated Residence Time (τ, s) | Notes |

| This compound | Muscle nAChR (α1β1εδ) | [Hypothetical Value] | [Hypothetical Value] | Requires specific simulation study |

| This compound | Neuronal nAChR (Hypothetical) | [Hypothetical Value] | [Hypothetical Value] | Requires specific simulation study |

| Reference Compound A | Muscle nAChR (α1β1εδ) | [Hypothetical Value] | [Hypothetical Value] | For comparative analysis (e.g., d-TC) |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual simulated residence times for this compound would require dedicated computational studies.

Future computational studies employing advanced simulation methodologies are essential to fully characterize the receptor residence time of this compound and its impact on its pharmacological effects.

Q & A

Q. How should researchers analyze dose-response curves when studying this compound under volatile anesthetics?

- Methodological Answer : Use nonlinear regression (e.g., sigmoid Emax model) to estimate ED₉₅ and Hill coefficients. Stratify analysis by anesthetic agent (e.g., enflurane vs. halothane) and apply ANOVA to compare potency ratios. Report 95% confidence intervals to highlight variability, as in , where ED₉₅ ranged from 24 μg/kg (balanced) to 16 μg/kg (volatile) .

Q. What statistical methods reconcile conflicting findings on this compound’s hemodynamic effects compared to pancuronium?

- Methodological Answer : Conduct Bayesian network meta-analyses pooling data from (ICU studies) and (OR settings). Control for confounders like concomitant opioid use. Pancuronium’s vagolytic effects (↑ heart rate) contrast with this compound’s stability, making multivariable regression essential to isolate drug-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.